REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][O:5][C:6]=1[CH3:7].[CH3:8][O:9][C:10]1[N:15]=[C:14]([CH3:16])[C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)(O)[O-].[Na+].O>COCCOC>[CH3:16][C:14]1[C:13]([C:2]2[CH:3]=[N:4][O:5][C:6]=2[CH3:7])=[CH:12][CH:11]=[C:10]([O:9][CH3:8])[N:15]=1 |f:2.3|
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Name
|
|
Quantity
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18.2 g
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Type
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reactant
|
Smiles
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IC=1C=NOC1C
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C(=N1)C)B(O)O
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
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[1,1-Bis(diphenylphosphino)ferrocene]-dichloropalladium (II)
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Quantity
|
2.14 g
|
Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring by the application of a vacuum
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was degassed three times
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Type
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CUSTOM
|
Details
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The reaction mixture was degassed as before
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Type
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STIRRING
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Details
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The reaction mixture was then stirred at 80° C. for 4 h
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Duration
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4 h
|
Type
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EXTRACTION
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Details
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Three extractions with EtOAc
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Type
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CUSTOM
|
Details
|
drying the combined organic layers
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Type
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FILTRATION
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Details
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over MgSO4, filtration and removal of solvent in vacuo
|
Type
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CUSTOM
|
Details
|
afforded an oil
|
Type
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CUSTOM
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Details
|
Flash chromatography (EtOAc:hexane::1:9) and removal of solvent in vacuo from the desired fractions
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1C=1C=NOC1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |